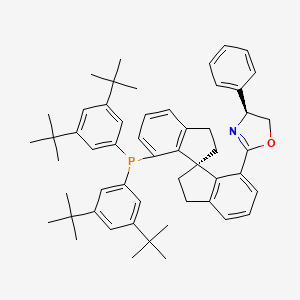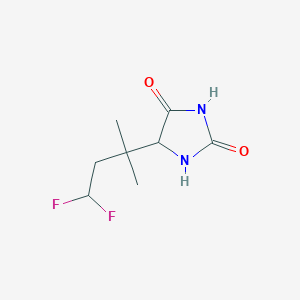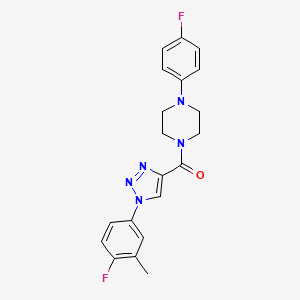
(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound contains several functional groups including a 1,2,3-triazole ring, a piperazine ring, and two fluorophenyl groups1. The presence of these groups can influence the compound’s reactivity and properties.Chemical Reactions Analysis
While specific reactions involving this compound are not available, compounds containing similar functional groups are known to participate in various chemical reactions2. For example, triazoles can act as ligands in coordination chemistry, and piperazines are often used in the synthesis of pharmaceuticals2.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure4. However, without specific information on this compound, it’s difficult to predict its properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study by Nagaraj et al. (2018) focused on the synthesis of a novel series of triazole analogues of piperazine, including compounds similar to the one . They found significant antibacterial activity in some of these compounds, particularly against human pathogenic bacteria.
Catalyst- and Solvent-Free Synthesis
- Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of related compounds using a microwave-assisted Fries rearrangement. This process was catalyst- and solvent-free, highlighting a more environmentally friendly approach to chemical synthesis.
Applications in Fluorescent Logic Gates
- Research by Gauci and Magri (2022) involved synthesizing compounds comprising a fluorophore, a piperazine receptor, and an aryl group. These compounds were used as fluorescent logic gates, indicating potential applications in probing cellular membranes and protein interfaces.
Antimicrobial and Antitumor Activities
- A paper by Bektaş et al. (2007) detailed the synthesis of 1,2,4-triazole derivatives with significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents.
- In a study by Tang and Fu (2018), a compound similar to the one was synthesized and tested for antitumor activity, showing inhibition on the proliferation of various cancer cell lines.
Analytical Applications
- The work of El-Sherbiny et al. (2005) utilized related compounds in developing a method for separating flunarizine and its degradation products using liquid chromatography, demonstrating its utility in analytical chemistry.
Safety And Hazards
Without specific information on this compound, it’s difficult to provide details on its safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use and observed properties. It could be interesting to study its reactivity, potential uses in pharmaceuticals, or its physical properties.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.
Eigenschaften
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O/c1-14-12-17(6-7-18(14)22)27-13-19(23-24-27)20(28)26-10-8-25(9-11-26)16-4-2-15(21)3-5-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMMFOJHLIFYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2936362.png)
![1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936363.png)
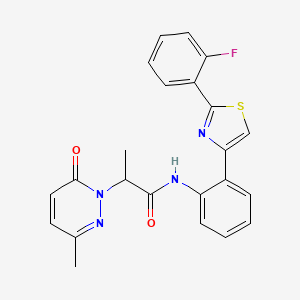
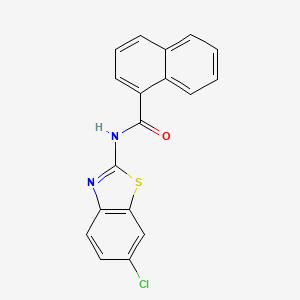
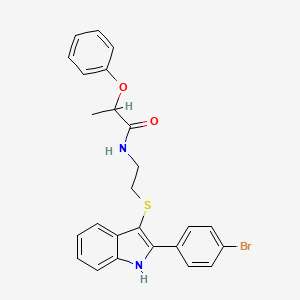
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2936370.png)
![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2936371.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2936372.png)
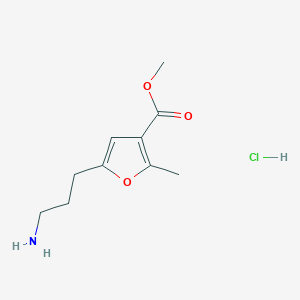
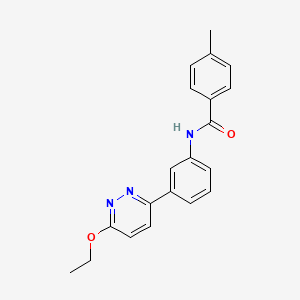
![(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)ethenesulfonamide](/img/structure/B2936378.png)
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2936382.png)
